molecular formula C25H28N8O3 B1191832 PL225B

PL225B

Cat. No. B1191832
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PL225B is an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity. IGF-1R inhibitor PL225B selectively binds to and inhibits the activities of IGF-1R, which may result in both the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis in IGF-1R-overexpressing tumor cells. IGF-1R, a receptor tyrosine kinase overexpressed in a variety of human cancers, plays a significant role in the stimulation of cellular proliferation, oncogenic transformation, and suppression of apoptosis.

Scientific Research Applications

Nanocomposite Development for Drug Delivery

PL225B has been investigated for its potential in nanocomposite development, specifically as a drug delivery platform. One study utilized P22 viral capsids, chemically engineered with catechol ligands, for encapsulating anticancer drugs like bortezomib (BTZ). These nanocomposites were further modified for targeted delivery to hepatocellular carcinoma cells, demonstrating efficacy in targeted drug delivery and cell viability assays (Min et al., 2014).

Gene Delivery in Photoreceptor Cells

Another significant application of PL225B is in gene delivery for treating retinal diseases. Research on compacted-DNA nanoparticle-mediated gene delivery in a mouse model of retinitis pigmentosa showed that these nanoparticles can efficiently drive gene expression in photoreceptors and retard degeneration, indicating potential clinical applications in human retinal degenerations (Cai et al., 2010).

Molecular Biology and Genetics

In molecular biology, studies on the gene encoding the major brain proteolipid (PLP) and the genetic structure of the bacteriophage P22 PL operon provide insights into the role of these elements in diseases and bacterial growth. These studies contribute to a deeper understanding of genetic diseases and bacterial physiology (Mattei et al., 1986; Semerjian et al., 1989).

IGF-1R Inhibition for Antineoplastic Activity

PL225B is identified as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), showing potential antineoplastic activity. By binding and inhibiting IGF-1R, PL225B may inhibit tumor cell proliferation and induce apoptosis in tumor cells that overexpress IGF-1R, a receptor tyrosine kinase involved in cellular proliferation, oncogenic transformation, and apoptosis suppression in various cancers Definitions (2020).

Plasmonic Photocatalytic Nanostructures

Research has also focused on using PL225B in the fabrication of plasmonic photocatalytic nanostructures. These structures, created using P22 virus-like particles, have been shown to enhance the photodegradation of pollutants like methylene blue, highlighting potential environmental applications (Zhou et al., 2015).

Cooling Technology in Data Centers

In the field of engineering, PL225B has been studied for its application in cooling technologies, specifically in data centers. A study on a pump-driven loop heat pipe (PLHP) charged with R22 demonstrated its efficacy in cooling, with significant performance improvements and potential for broader applications in industrial cooling systems (Zhang et al., 2015).

properties

Molecular Formula

C25H28N8O3

Appearance

Solid powder

synonyms

PL225B;  PL-225B;  PL 225B.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.